molecular formula C22H44O3 B3366194 1,4-Butanediol monostearate CAS No. 1335-20-2

1,4-Butanediol monostearate

Cat. No.: B3366194
CAS No.: 1335-20-2
M. Wt: 356.6 g/mol
InChI Key: IKDHIMYPOLRLJB-UHFFFAOYSA-N
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Description

1,4-Butanediol monostearate is an ester compound derived from the reaction between 1,4-butanediol and stearic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties. It is a colorless to pale yellow viscous liquid or solid, depending on the temperature, and is used in the production of polymers, surfactants, and other chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanediol monostearate can be synthesized through an esterification reaction between 1,4-butanediol and stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from unreacted starting materials and by-products. The final product is purified through further distillation or crystallization processes to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediol monostearate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into 1,4-butanediol and stearic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the 1,4-butanediol moiety, leading to the formation of carboxylic acids or ketones.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 1,4-Butanediol and stearic acid.

    Transesterification: New esters and alcohols depending on the reactants used.

    Oxidation: Carboxylic acids or ketones derived from the oxidation of the hydroxyl groups.

Scientific Research Applications

1,4-Butanediol monostearate has a wide range of applications in scientific research, including:

    Polymer Chemistry: Used as a monomer or comonomer in the synthesis of polyesters and polyurethanes, providing flexibility and durability to the polymers.

    Surfactants: Acts as an emulsifying agent in the formulation of surfactants, improving the stability and performance of emulsions.

    Biomedical Research: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form biodegradable polymers.

    Industrial Applications: Utilized in the production of lubricants, plasticizers, and coatings, enhancing the properties of these materials.

Mechanism of Action

The mechanism of action of 1,4-butanediol monostearate largely depends on its application. In polymer chemistry, it acts as a building block that undergoes polymerization reactions to form long-chain polymers. In surfactant formulations, it reduces the surface tension between different phases, aiding in the formation of stable emulsions. In biomedical applications, its biocompatibility and biodegradability make it suitable for use in drug delivery systems, where it can encapsulate and release therapeutic agents in a controlled manner.

Comparison with Similar Compounds

1,4-Butanediol monostearate can be compared with other similar compounds such as:

    1,4-Butanediol diacetate: Another ester of 1,4-butanediol, but with acetic acid instead of stearic acid. It has different physical properties and applications, particularly in the production of solvents and plasticizers.

    1,4-Butanediol dipalmitate: An ester formed with palmitic acid, similar in structure but with a shorter fatty acid chain compared to stearic acid. It is used in cosmetics and personal care products for its emollient properties.

    1,4-Butanediol diglycidyl ether: A compound used in the production of epoxy resins, providing different chemical reactivity and applications compared to this compound.

Each of these compounds has unique properties and applications, making them suitable for specific industrial and scientific uses. The choice of compound depends on the desired properties and the intended application.

Properties

IUPAC Name

4-hydroxybutyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)25-21-18-17-20-23/h23H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDHIMYPOLRLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061681
Record name Octadecanoic acid, monoester with butanediol
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Molecular Weight

356.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15337-64-1, 1335-20-2
Record name 4-Hydroxybutyl octadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15337-64-1
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Record name Octadecanoic acid, monoester with butanediol
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Record name 1,4-Butanediol monostearate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, monoester with butanediol
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Record name Octadecanoic acid, monoester with butanediol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxybutyl stearate
Source European Chemicals Agency (ECHA)
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Record name Stearic acid, monoester with butanediol
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Record name 1,4-BUTANEDIOL MONOSTEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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